1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine
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Overview
Description
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 3,4-dimethoxyphenylsulfonyl group and a 2-thienylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine typically involves multi-step organic reactions. One common method starts with the sulfonylation of 3,4-dimethoxyaniline to form 3,4-dimethoxyphenylsulfonyl chloride. This intermediate is then reacted with piperazine to yield 1-(3,4-dimethoxyphenylsulfonyl)piperazine. The final step involves the alkylation of this intermediate with 2-thienylmethyl chloride under basic conditions to produce the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like boron tribromide can be used to demethylate the methoxy groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Hydroxyl or other substituted phenyl derivatives.
Scientific Research Applications
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including as a ligand for certain receptors.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine depends on its application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The presence of the sulfonyl and thienyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-propylpiperazine: Similar structure but with a propyl group instead of a thienylmethyl group.
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-phenylpiperazine: Similar structure but with a phenyl group instead of a thienylmethyl group.
Uniqueness
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine is unique due to the presence of the thienylmethyl group, which can impart different electronic and steric properties compared to other similar compounds. This can affect its reactivity, binding affinity, and overall chemical behavior.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S2/c1-22-16-6-5-15(12-17(16)23-2)25(20,21)19-9-7-18(8-10-19)13-14-4-3-11-24-14/h3-6,11-12H,7-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKFTSWKXKTRMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
55.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85199618 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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